molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No.: B135520
CAS No.: 367-11-3
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene undergoes defluorination under very mild conditions by H2 in the presence of NaOAc over rhodium pyridylphosphine and bipyridyl complexes tethered on a silica-supported palladium catalyst.
This compound is a difluorobenzene carrying fluoro groups at positions 1 and 2. It has a role as an anaesthetic.

Mechanism of Action

Properties

IUPAC Name

1,2-difluorobenzene
Source PubChem
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InChI

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYDNIKZWGIXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075390
Record name Benzene, 1,2-difluoro-
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Molecular Weight

114.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Difluorobenzene
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CAS No.

367-11-3
Record name 1,2-Difluorobenzene
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Record name 1,2-Difluorobenzene
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Record name 1,2-DIFLUOROBENZENE
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Record name Benzene, 1,2-difluoro-
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Record name 1,2-difluorobenzene
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Record name 1,2-DIFLUOROBENZENE
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Synthesis routes and methods

Procedure details

According to Sams et al, "Molecular Sieve Fluorination of Fluorobenzene Using Elemental Fluorine," J. Org. Chem. 43(11), 2273 (1978), attempts were made to prepare 1,3-difluorobenzene using a molecular sieve fluorination technique. Fluorination of monofluorobenzene resulted in the isolation of various isomers of difluorobenzene in 19% yield; the highest reported yield for the meta isomer was 1.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-difluorobenzene?

A: The molecular formula of this compound is C6H4F2, and its molecular weight is 114.09 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers frequently utilize Fourier Transform Microwave (FTMW) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [], and Raman spectroscopy [] to characterize this compound.

Q3: How does this compound perform as a solvent in electrochemical studies?

A: this compound is considered a useful solvent for electrochemical studies due to its non-coordinating nature and relative chemical inertness. It exhibits a wide accessible potential range, from +2.0 V to -2.2 V vs. SCE, allowing for the generation and stabilization of reactive intermediates. []

Q4: Can this compound be used as a solvent for highly reactive species like silylium cations?

A: While this compound is often considered inert, it can be displaced by stronger Lewis bases. Silylium cations, being highly reactive, readily bind to Lewis bases present even in trace amounts within this compound, leading to the formation of cationic Lewis acid-base complexes. [, ]

Q5: How does the addition of this compound affect the properties of ionic liquid electrolytes in lithium metal batteries?

A: When used as a diluent in ionic liquid electrolytes for lithium metal batteries, this compound, due to its low LUMO level, weak binding affinity for lithium ions, and high fluorine-donating power, facilitates a "high-concentration effect" at relatively low salt concentrations. It also contributes to the formation of a LiF-rich solid electrolyte interphase (SEI), enhancing battery performance. [, ]

Q6: What role does this compound play in the hydrodefluorination of fluorobenzene?

A: this compound, along with fluorobenzene, can be hydrodefluorinated under mild conditions using a heterogeneous catalyst system containing rhodium complexes tethered on a silica-supported palladium catalyst. []

Q7: How is this compound used in the synthesis of multifluorotolane liquid crystals?

A: this compound serves as a starting material in the multi-step synthesis of 2,3,2',3'-tetrafluorotolanes, a class of liquid crystals exhibiting large optical anisotropy and negative dielectric anisotropy. These materials are sought after for their potential applications in improving the response time and driving voltage of liquid crystal displays (LCDs). []

Q8: How does the degree and position of fluorine substitution on benzene affect its binding affinity to transition metal centers?

A: Increasing the number of fluorine substituents on benzene generally weakens its binding affinity to transition metal centers due to reduced π-electron donation. [] The position of fluorine substitution also plays a role in determining the binding mode and strength. []

Q9: How does the fluorination of benzene affect its reactivity in cytochrome P-450 catalyzed hydroxylation?

A: The regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes can be predicted based on the frontier orbital characteristics of the substrate. [] The specific position of fluorine atoms influences the site of initial electrophilic attack by the enzyme. []

Q10: What analytical techniques are used to determine the concentration of this compound in environmental samples?

A: Gas chromatography coupled with electron capture detection (GC/ECD) is a sensitive method for quantifying this compound in environmental air samples. [] Activated charcoal tubes are often used for sample collection, and carbon disulfide is a common desorption solvent. []

Q11: How is the integral transform method used in the spectral analysis of this compound?

A: The integral transform method, a fast algorithm for spectral analysis, has been successfully applied to analyze the complex high-resolution NMR spectra of this compound, particularly its AA'BB'XX' spin system. []

Q12: What happens to this compound in the environment?

A: While specific degradation pathways for this compound may vary depending on environmental conditions, research has focused on its interaction with metal oxides like ZnO. [] These interactions can lead to the formation of environmentally persistent free radicals (EPFRs) which have significantly longer lifetimes than typical free radicals and may pose environmental risks. []

Q13: Are there alternative solvents to this compound for specific applications?

A: The suitability of alternative solvents depends heavily on the specific application. For instance, while this compound is a common solvent in organometallic chemistry, other weakly coordinating solvents like tetrahydrofuran (THF) [, , ] or dichloromethane [, ] may be suitable alternatives depending on the reaction conditions and desired outcomes. Researchers should carefully consider the properties of each solvent and their potential impact on the reaction or process of interest.

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